4-oxo-5H-pyrimidine-5-carbonitrile
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Overview
Description
4-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and have significant biological and pharmaceutical importance.
Preparation Methods
The synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetamide with formamide under acidic conditions to form the pyrimidine ring . Another approach includes the use of cyanoacetic acid derivatives and urea or thiourea in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-oxo-5H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-oxo-5H-pyrimidine-5-carbonitrile primarily involves its interaction with specific molecular targets. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, the compound can induce apoptosis and cell cycle arrest in cancer cells . Additionally, it has been shown to upregulate caspase-3 levels, further promoting apoptosis .
Comparison with Similar Compounds
4-oxo-5H-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
5-fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.
Tegafur: Another anticancer drug that is a prodrug of 5-fluorouracil.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While these compounds share a pyrimidine core, this compound is unique due to its specific nitrile and oxo functional groups, which contribute to its distinct biological activities
Properties
Molecular Formula |
C5H3N3O |
---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
4-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-4H |
InChI Key |
PCJIOFDVEVZVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=O)C1C#N |
Origin of Product |
United States |
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